Verified Structural Differentiation: Impurity 13 as a Unique Positional Isomer of Vonoprazan
Vonoprazan Fumarate Impurity 13 is distinguished from the parent drug and other impurities by its specific positional isomerism. The sulfonyl group on its pyridine ring is attached at the 2-position, whereas the active pharmaceutical ingredient vonoprazan has this substitution at the 3-position . This structural variance is a key differentiator from other impurities like Impurity A (a dimer) or Impurity C (an over-reduced byproduct), which have different molecular structures and thus unique analytical signatures [1].
| Evidence Dimension | Molecular Structure and Isomerism |
|---|---|
| Target Compound Data | 1-(5-(2-fluorophenyl)-1-(pyridin-2-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine |
| Comparator Or Baseline | Vonoprazan (Parent Drug): 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine [2] |
| Quantified Difference | Positional isomer; sulfonyl group on pyridine ring at position 2 for Impurity 13, versus position 3 for the API. |
| Conditions | Chemical structure confirmation by synthesis, NMR, and mass spectrometry. |
Why This Matters
This unique structural identity is critical for method specificity, ensuring that the analytical method can selectively detect and quantify this particular impurity without interference from other structurally related substances.
- [1] Luo Z, Liu A, Liu Y, et al. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. J Pharm Biomed Anal. 2018;149:133-142. View Source
- [2] Liu L, et al. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. J Sep Sci. 2016;39(7):1232-41. View Source
